molecular formula C7H9N3S B8769817 5-Amino-3-isopropylisothiazole-4-carbonitrile

5-Amino-3-isopropylisothiazole-4-carbonitrile

Cat. No.: B8769817
M. Wt: 167.23 g/mol
InChI Key: CCOGXUPDWBFICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-isopropylisothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

5-amino-3-propan-2-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3S/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,9H2,1-2H3

InChI Key

CCOGXUPDWBFICD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=C1C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 444.3 g of 3-amino-2-cyano-4-methyl-2-pentenethioamide (from part B) and 1315 ml of ethanol were added dropwise 298 g of 30% hydrogen peroxide (containing 89.4 g of active H2O2) during 1.25 hours. The reaction temperature was maintained at 30°-35° with an ice bath. The reaction mixture was stirred an additional 17.5-18 hours in an ambient temperature water bath. The reaction mixture was poured into 5100 ml of cold water with stirring. The water was cooled in an ice-water bath during addition of the reaction mixture. The mixture was stirred for one hour at 5°-10° and filtered. The filter cake was washed with 2 liters of water and allowed to dry on the suction filter. After air-drying over a weekend, 426.5 g of 5-amino-4-cyano-3-isopropylisothiazole, mp 130°-132° was obtained.
Name
3-amino-2-cyano-4-methyl-2-pentenethioamide
Quantity
444.3 g
Type
reactant
Reaction Step One
Quantity
1315 mL
Type
reactant
Reaction Step One
Quantity
298 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

While maintaining the temperature below 50°, 86.1 g of 30% hydrogen peroxide was added dropwise to a solution of 128.3 g of 3-amino-2-cyano-4-methyl- 2-pentenethioamide in 600 ml of absolute ethanol. The mixture was stirred at room temperature for 19 hours, filtered and concentrated to about half volume. Water was added to cloud point and the solid allowed to separate. The solid was collected and dried to give 123.0 g of 5-amino-4-cyano-3-isopropylisothiazole, mp 133°-135°.
Quantity
86.1 g
Type
reactant
Reaction Step One
Name
3-amino-2-cyano-4-methyl- 2-pentenethioamide
Quantity
128.3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

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